![molecular formula C16H26N4O3 B5618988 1-(methoxyacetyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepane](/img/structure/B5618988.png)
1-(methoxyacetyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepane
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Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves ring closure and ring-opening reactions, as well as specific reagent-driven transformations. For instance, the synthesis of complex pyrazoles and diazepines involves the interaction of starting materials through selective formation processes, employing reagents like Bredereck’s reagent for chalcone formation, which is a key step in constructing these heterocyclic frameworks (Malathi & Chary, 2019).
Molecular Structure Analysis
Determining the molecular structure of complex organic compounds typically involves spectral analysis and quantum chemical calculations. For example, studies have utilized DFT (Density Functional Theory) calculations to fully optimize geometries and predict vibrational spectra, which are crucial for confirming molecular structures. These techniques help in understanding the electronic structure and reactivity of the compounds through analyses like NBO (Natural Bond Orbital) (Viji et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving the compound of interest or its analogs often include cycloaddition reactions, where 1,3-dipolar additions play a significant role in constructing the core heterocyclic structure. For instance, the addition of 2-diazopropane to methyl but-2-ynoate showcases the importance of steric and electronic factors in dictating the outcome of cycloadditions, pivotal in synthesizing pyrazole derivatives (Day & Inwood, 1969).
properties
IUPAC Name |
2-methoxy-1-[4-(5-methyl-1-propylpyrazole-4-carbonyl)-1,4-diazepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3/c1-4-6-20-13(2)14(11-17-20)16(22)19-8-5-7-18(9-10-19)15(21)12-23-3/h11H,4-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHQGKPVHQRVHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C(=O)N2CCCN(CC2)C(=O)COC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(methoxyacetyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepane |
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